Norcotinine

説明

Norcotinine is a minor metabolite of nicotine, produced by 5′-C-oxidation of brain nornicotine . It is detected in the brain after peripheral injection of nicotine .

Synthesis Analysis

The synthesis of Norcotinine is likely related to the metabolic pathways of nicotine. In tobacco, nicotine synthesis and accumulation are regulated by hub proteins and metabolic pathways . The synthesis of nicotine precursors such as arginine, ornithine aspartate, proline, and glutathione leads to the synthesis and accumulation of nicotine in plants .

Molecular Structure Analysis

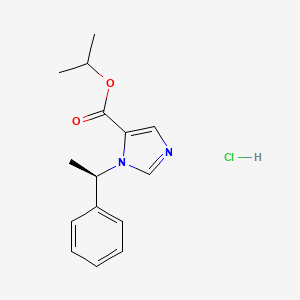

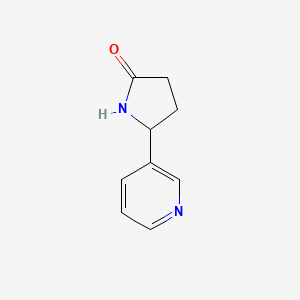

Norcotinine contains a total of 23 bonds; 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Pyridine .

Chemical Reactions Analysis

Nicotine and its metabolites, including Norcotinine, are involved in various chemical reactions. Nicotine is metabolized into over 20 different metabolites, including cotinine, trans-3’ -hydroxycotinine, glucuronic acid derivatives of nicotine, cotinine and 3’ -hydroxycotinine, nicotine-I’ -N-oxide, cotinine-l-N-oxide, nornicotine, and norcotinine .

Physical And Chemical Properties Analysis

Norcotinine, as a minor alkaloid and the major metabolite of nicotine, can act as a weak agonist of nAChRs . It is psychoactive in humans .

科学的研究の応用

Toxicology

Norcotinine is used in toxicological studies to assess tobacco exposure and smoking status. It is measured alongside other nicotine metabolites to provide an objective method for identifying smoke exposure . This is crucial for understanding the risks associated with tobacco use and for developing strategies to mitigate these risks.

Neuroscience

In neuroscience, Norcotinine has been studied for its potential memory-enhancing properties. It is one of the minor CNS biotransformation products of nicotine and has been detected in the brain after peripheral injection of nicotine . Research suggests that it could be produced by 5′-C-oxidation of brain nornicotine, indicating its involvement in cognitive processes.

Pharmacology

Pharmacologically, Norcotinine is being explored for its effects on the central nervous system. Studies have indicated that it, along with other nicotine metabolites, may have a procognitive impact without adverse effects . This opens up possibilities for its use in treating cognitive impairments associated with various conditions.

Analytical Chemistry

Analytical chemistry utilizes Norcotinine in the development of high-throughput methods for measuring nicotine and its metabolites. Techniques like LC–MS-MS are employed to simultaneously measure these compounds, which is essential for population-based studies and for screening smoking status .

Public Health

In public health, the measurement of Norcotinine and related alkaloids is important for understanding the pharmacologic effects of nicotine and for optimizing nicotine dependency treatment. It helps in estimating the uptake of nicotine and tobacco-related toxicants, which is vital for public health policy and interventions .

Addiction Research

Norcotinine is relevant in addiction research, particularly in understanding the mechanisms of nicotine addiction and the potential contributions of non-nicotine components to tobacco reinforcement. It is being studied for its psychoactive effects and its role in facilitating memory, cognition, and emotional responding, which may contribute to nicotine’s addictive properties .

作用機序

Target of Action

Norcotinine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

Norcotinine interacts with its targets, the nicotinic acetylcholine receptors, by acting as an agonist . In the brain, norcotinine binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

Norcotinine is part of the nicotine metabolic pathway. The dominant pathway of nicotine metabolism in humans involves the formation of cotinine, which occurs in two steps . The first step is the cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . After peripheral injection of nicotine, norcotinine is detected in the brain, and it is likely produced by 5′-C-oxidation of brain nornicotine . This fate is different from the processing in the periphery where N-demethylation of cotinine produces norcotinine .

Pharmacokinetics

The pharmacokinetics of norcotinine, like nicotine, is influenced by its molecular form and metabolic enzyme activity . After systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including norcotinine, are biotransformed in the brain where they affect cognitive outcomes .

Result of Action

The molecular and cellular effects of norcotinine’s action are still being elucidated. It is known that norcotinine has been found to possess the same addictive characteristics as nicotine . Furthermore, cotinine, another metabolite of nicotine, has been shown to have a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway and the stimulation of synaptic density in the main brain regions involved in learning and memory .

Action Environment

The action, efficacy, and stability of norcotinine can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology

将来の方向性

特性

IUPAC Name |

5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFANIORDKRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864736 | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17708-87-1, 17114-40-8 | |

| Record name | (±)-Norcotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

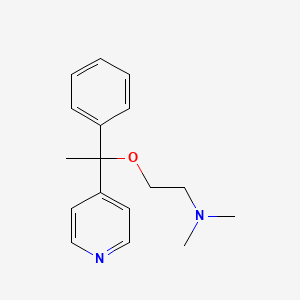

![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)

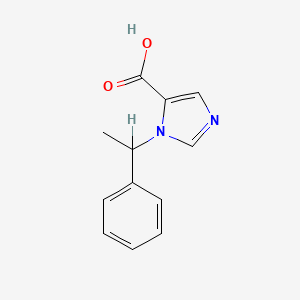

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)